Methyl 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylate
Overview
Description
Methyl 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then subjected to nitration using nitric acid to yield 4-chlorobenzaldoxime nitrate. The cyclization of this intermediate with ethyl acetoacetate in the presence of a base such as sodium ethoxide results in the formation of the desired isoxazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Reduction: Methyl 5-(4-aminophenyl)-3-nitroisoxazole-4-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylic acid.
Scientific Research Applications
Methyl 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammation.
Agrochemicals: The compound is explored for its potential use in developing new pesticides and herbicides due to its bioactive properties.
Materials Science: It is investigated for its role in the synthesis of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The chlorophenyl group may enhance the compound’s binding affinity to specific targets, increasing its efficacy.
Comparison with Similar Compounds
- Methyl 5-(4-bromophenyl)-3-nitroisoxazole-4-carboxylate
- Methyl 5-(4-fluorophenyl)-3-nitroisoxazole-4-carboxylate
- Methyl 5-(4-methylphenyl)-3-nitroisoxazole-4-carboxylate
Comparison: Methyl 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. Compared to its bromine, fluorine, and methyl analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications.
Properties
IUPAC Name |
methyl 5-(4-chlorophenyl)-3-nitro-1,2-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O5/c1-18-11(15)8-9(19-13-10(8)14(16)17)6-2-4-7(12)5-3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHLGRWJNNCENZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1[N+](=O)[O-])C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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